

Part 1: Historical Context & Chemical Architecture

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Compound of Interest

Compound Name: 3-Benzyloxybenzaldehyde

CAS No.: 1700-37-4

Cat. No.: B162147

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The "Meta-Substitution" Challenge

The history of **3-benzyloxybenzaldehyde** is inextricably linked to the evolution of aromatic substitution logic in the late 19th century. Early industrial chemistry, dominated by the dye industry, favored ortho and para substitutions due to the directing effects of electron-donating groups (e.g., phenols).

The meta-isomer, 3-hydroxybenzaldehyde, was historically more difficult to isolate in high yield. [1] It was primarily accessed via the nitration of benzaldehyde (meta-directing) followed by reduction and diazotization—a multi-step, hazardous process. The "discovery" of **3-benzyloxybenzaldehyde** as a stable, storable reagent marked a shift towards Protecting Group Strategy. [1] By masking the labile phenolic proton with a benzyl group, chemists could exploit the aldehyde functionality in harsh conditions (e.g., Claisen-Schmidt condensations) without side reactions at the phenol. [1]

Structural Utility[1]

- **Electronic Profile:** The benzyloxy group at the C3 position acts as a weak electron donor by resonance but exerts an inductive withdrawing effect. [1] This unique electronic push-pull makes the aldehyde carbon highly electrophilic, ideal for condensation reactions. [1]
- **Lipophilicity:** The benzyl ether moiety significantly increases

, enhancing cell membrane permeability for drug candidates derived from this scaffold.

Part 2: Validated Experimental Protocol

Objective: Synthesis of **3-Benzyloxybenzaldehyde** via Williamson Ether Synthesis. Scale: 10 mmol (Laboratory Scale).

Reaction Setup

- Reagents:
 - 3-Hydroxybenzaldehyde (1.22 g, 10 mmol)[1]
 - Benzyl bromide (1.71 g, 1.2 mL, 10 mmol) [Note: Benzyl chloride can be used but requires NaI catalyst].[1]
 - Potassium Carbonate (), anhydrous (2.76 g, 20 mmol).[1]
 - Potassium Iodide () (Catalytic amount, ~10 mg) [Accelerates reaction via Finkelstein-like mechanism].[1]
 - Solvent: Acetone (30 mL) or DMF (10 mL). Recommendation: Use Acetone for easier workup; use DMF for faster kinetics.

Step-by-Step Procedure

- Activation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxybenzaldehyde in acetone. Add anhydrous .[1] Stir at room temperature for 15 minutes. Causality: This deprotonates the phenol, generating the more nucleophilic phenoxide anion.
- Addition: Add benzyl bromide dropwise over 5 minutes. Add catalytic KI.
- Reflux: Attach a reflux condenser and heat the mixture to 60°C (gentle reflux) for 4–6 hours.
- Monitoring (Self-Validation): Check progress via TLC (Hexane:Ethyl Acetate 4:1).

- Starting Material Rf: ~0.2 (Phenol interacts with silica).[1]
- Product Rf: ~0.6 (Ether is less polar).[1]
- Endpoint: Disappearance of the SM spot.[1]

Workup & Purification[1][2][3][4][5]

- Filtration: Cool to RT. Filter off the inorganic solids (, excess).[1] Wash the solid cake with cold acetone.[1]
- Concentration: Evaporate the solvent under reduced pressure (Rotavap).
- Extraction (if DMF used): Pour residue into ice water (100 mL), extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over .
- Crystallization: The crude oil often solidifies upon standing.[1] Recrystallize from Ethanol/Hexane or purify via flash column chromatography (, Hexane/EtOAc gradient).[1]

Yield Expectation: 85–95%. Physical Data: White to beige crystalline solid.[1] MP: 55–59°C.[1]
[2]

Part 3: Strategic Applications in Drug Discovery

ALDH1A3 Inhibitors (Cancer Stem Cells)

Recent studies (2021) have identified **3-benzyloxybenzaldehyde** derivatives as selective inhibitors of Aldehyde Dehydrogenase 1A3 (ALDH1A3).[1] High expression of ALDH1A3 is correlated with poor prognosis in breast cancer and gliomas.[1][3]

- Mechanism: The aldehyde moiety forms a covalent hemithioacetal intermediate with the catalytic cysteine (Cys314) in the enzyme active site, while the benzyloxy tail occupies the hydrophobic substrate channel, providing isoform selectivity.

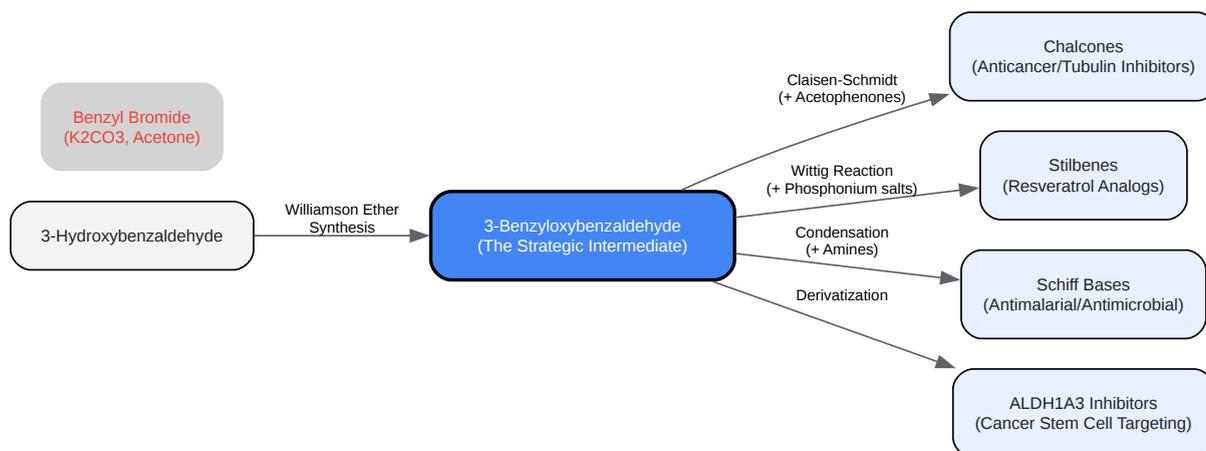
Silybin Analogs (Tubulin Inhibition)

The compound serves as the A-ring precursor in the total synthesis of Silybin analogs.

- Workflow: **3-Benzyloxybenzaldehyde** undergoes Claisen-Schmidt condensation with various acetophenones to form chalcones.[1] These chalcones mimic the colchicine binding site on tubulin, disrupting microtubule dynamics and inducing apoptosis in ovarian cancer cells.

Visualizing the Chemical Space

The following diagram illustrates the central role of **3-Benzyloxybenzaldehyde** in accessing diverse pharmacological classes.



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Figure 1: Synthetic divergence from **3-Benzyloxybenzaldehyde** to key medicinal scaffolds.

Part 4: Technical Specifications & Safety Data

Property	Specification	Notes
Molecular Formula		
Molecular Weight	212.25 g/mol	
CAS Number	1700-37-4	
Appearance	White/Beige Powder	Oxidizes to acid if stored improperly.[1]
Melting Point	55–59 °C	Sharp MP indicates high purity. [1]
Solubility	DCM, EtOAc, DMSO	Insoluble in water.[1]
¹ H NMR (CDCl ₃)	9.98 (s, 1H, CHO), 5.15 (s, 2H,)	Diagnostic peaks for validation.[1]

Safety (GHS Classification):

- Warning: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]
- Handling: Use a fume hood to avoid inhalation of dust.[1] Wear nitrile gloves.[1]

References

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